5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid
CAS No.: 1955561-40-6
Cat. No.: VC3101832
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955561-40-6 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 5-ethyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H10N2O3/c1-2-8-9(11(14)15)10(13-16-8)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,14,15) |
| Standard InChI Key | OUZXNWNFGGPSBC-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O |
| Canonical SMILES | CCC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O |
Introduction
5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid is a complex organic compound belonging to the isoxazole class of heterocyclic compounds. It features a pyridine moiety attached to an isoxazole ring, which is further substituted with an ethyl group and a carboxylic acid functional group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and as a building block for chemical syntheses.
Potential Synthetic Pathways
While exact pathways for 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid are not detailed, general methods for isoxazole synthesis involve:
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Cyclization Reactions: Involving nitrile oxides and alkynes.
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Rearrangement Reactions: Such as ruthenium-catalyzed rearrangements for isoxazole derivatives .
Biological and Medicinal Applications
Isoxazole derivatives, including those with pyridine moieties, are known for their diverse biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The presence of a pyridine ring in 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid may enhance its ability to interact with biological systems, making it a valuable compound for pharmacological research.
Biological Activities of Isoxazole Derivatives
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Isoxazoles can modulate inflammatory pathways. |
| Antimicrobial | Exhibits activity against various microorganisms. |
| Anticancer | Potential to inhibit cancer cell growth. |
Potential Chemical Reactions
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Esterification: Conversion of the carboxylic acid group to esters.
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Amidation: Reaction with amines to form amides.
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